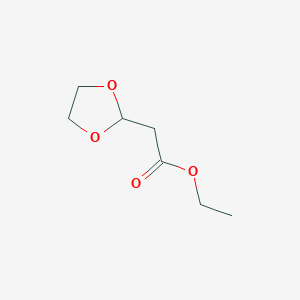
Ethyl 2-(1,3-dioxolan-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,3-dioxolan-2-yl)acetate, also known as Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate , is a chemical compound with the molecular formula C8H14O4 . It has a molecular weight of 174.198 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(1,3-dioxolan-2-yl)acetate is based on its molecular formula, C8H14O4 . The exact mass of the molecule is 174.089203 Da .Physical And Chemical Properties Analysis
Ethyl 2-(1,3-dioxolan-2-yl)acetate has a molecular weight of 174.19 . Its density is 1.1±0.1 g/cm3 . The boiling point is 208.0±15.0 °C at 760 mmHg .科学的研究の応用
Ethyl 2-(1,3-dioxolan-2-yl)acetate: Scientific Research Applications
Fragrance and Flavoring Agent: This compound is primarily utilized as a fragrance and flavoring material due to its fruity, apple-like scent. It’s used in cosmetics, food and beverages, manufacture of drugs and detergents, and perfume industries .
Organic Synthesis: Ethyl 2-(1,3-dioxolan-2-yl)acetate can be prepared by acetalization of ethyl acetoacetate with ethylene glycol. This suggests its use in organic synthesis as an intermediate for producing other chemical compounds .
Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reagent in chromatography or spectroscopy methods to identify or quantify other substances .
Computational Chemistry: Simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound’s molecular data .
Safety and Hazards
Ethyl 2-(1,3-dioxolan-2-yl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, can cause serious eye damage/eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .
作用機序
Target of Action
Ethyl 2-(1,3-dioxolan-2-yl)acetate, also known as Fructone , is primarily used as a fragrance and flavoring material in cosmetics, food and beverages, manufacture of drugs and detergents, and perfume industries . It is known for its strong, fruity, apple-like, slightly green odor . .
Mode of Action
It is likely that the compound interacts with olfactory receptors, given its use in fragrances and flavorings . .
Biochemical Pathways
Given its use in fragrances and flavorings, it may interact with olfactory pathways . .
Pharmacokinetics
It is a colorless liquid with a density of 1.1±0.1 g/cm3 and a boiling point of 208.0±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in fragrances and flavorings, it may influence sensory perception, particularly smell . .
特性
IUPAC Name |
ethyl 2-(1,3-dioxolan-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJQVSEJWUQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282947 |
Source


|
| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60234-78-8 |
Source


|
| Record name | NSC28932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


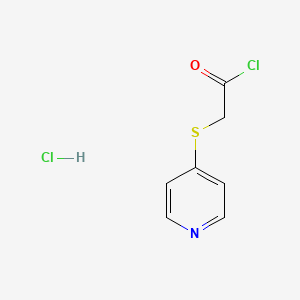


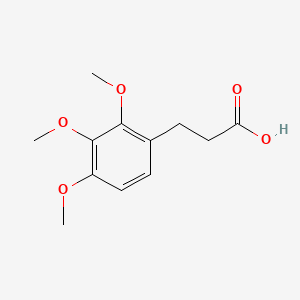

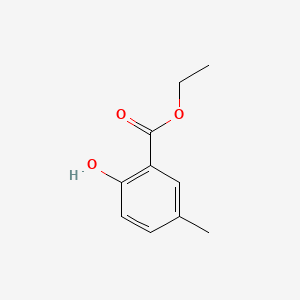

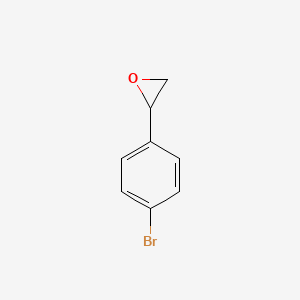


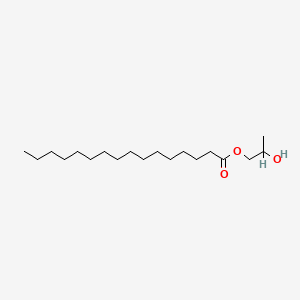
![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)
